molecular formula C32H43ClN4O8S B2466333 N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride

N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride

Número de catálogo: B2466333
Peso molecular: 679.2 g/mol
Clave InChI: MOYQIQKWUIYJMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Clorhidrato de IACS-9571 es un inhibidor potente y selectivo de las proteínas que contienen bromodominios TRIM24 y BRPF1. Estas proteínas participan en la regulación epigenética de la expresión génica y se han visto implicadas en varios tipos de cáncer. El compuesto ha mostrado alta afinidad y selectividad por sus dianas, lo que lo convierte en una herramienta valiosa en la investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Clorhidrato de IACS-9571 implica múltiples pasos, incluida la formación de la estructura principal y la posterior funcionalización. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial del Clorhidrato de IACS-9571 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes hydrolysis under strongly acidic (HCl, >2M) or alkaline (NaOH, >1M) conditions:

RSO2NH2+H2OH+/OHRSO3+NH4+\text{RSO}_2\text{NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RSO}_3^- + \text{NH}_4^+

  • Conditions : 80°C, 6–8 hours .

  • Outcome : Cleavage releases 3,4-dimethoxybenzenesulfonic acid and the benzimidazole amine fragment.

Ether Linkages

The propoxy and butoxy ethers are susceptible to acid-catalyzed cleavage:

R-O-R’+HXR-X+R’-OH\text{R-O-R'} + \text{HX} \rightarrow \text{R-X} + \text{R'-OH}

  • Reactivity Order : Propoxy > butoxy due to steric hindrance from the dimethylamino group.

  • Conditions : Concentrated HBr (48%), reflux, 12 hours .

Nucleophilic Substitution at Benzimidazole Core

The 2-oxo group on the benzimidazole ring participates in tautomerism, enabling electrophilic attack:

Reagent Product Application
POCl₃2-Chlorobenzimidazole derivativePrecursor for further functionalization
Hydrazine2-HydrazinobenzimidazoleIntermediate for heterocyclic coupling

Reactions occur under anhydrous conditions (DMF, 60°C) .

Acid-Base Reactivity

  • Dimethylamino Group :

    • pKa : ~8.5 (protonation in aqueous HCl) .

    • Forms water-soluble quaternary ammonium salts with methyl iodide or ethyl bromoacetate.

  • Sulfonamide Proton :

    • pKa : ~10.2, deprotonated by strong bases (e.g., KOtBu) to form sulfonamide anions .

Stability Under Physiological Conditions

Studies on analogs suggest:

  • pH Stability : Stable at pH 4–8 (simulated gastric/intestinal fluids).

  • Oxidative Degradation : Susceptible to peroxide radicals (e.g., H₂O₂), forming sulfonic acid derivatives .

Comparative Reactivity Table

Functional Group Reaction Type Conditions Products
SulfonamideHydrolysis2M HCl, 80°CBenzenesulfonic acid + amine
Ether (propoxy)Acid cleavage48% HBr, refluxPhenol + alkyl bromide
2-OxobenzimidazoleChlorinationPOCl₃, DMF2-Chloro derivative
DimethylaminoQuaternizationCH₃I, CH₂Cl₂Quaternary ammonium salt

Aplicaciones Científicas De Investigación

Biochemical Properties

IACS-9571 has shown high affinity for the TRIM24 and BRPF1 bromodomains, with dissociation constants (Kd) in the low nanomolar range (Kd = 1.3/2.1 nM) . This compound's selectivity over other bromodomains (BRPF2/3) further enhances its potential as a research tool in cancer biology . The compound's structure allows it to effectively inhibit protein-protein interactions critical for oncogenic signaling pathways.

Therapeutic Implications

The inhibition of TRIM24 has been associated with the suppression of tumor growth and metastasis in various cancer models. Overexpression of TRIM24 correlates with poor prognosis in patients with several types of cancers, including breast and lung cancer . As such, IACS-9571 serves as a valuable chemical probe for studying the role of bromodomain-containing proteins in cancer progression.

Key Therapeutic Applications:

  • Cancer Research : Investigating the role of TRIM24 in tumorigenesis and metastasis.
  • Epigenetics : Understanding how bromodomain inhibitors can alter gene expression profiles associated with malignancies.

Structural Studies

The crystal structure of TRIM24 complexed with IACS-9571 has been elucidated, providing insights into the binding interactions at the molecular level. This structural data is crucial for rational drug design and optimization of similar compounds . The unique binding mode identified through X-ray crystallography facilitates the development of more selective inhibitors that can potentially minimize off-target effects.

Case Studies

Several studies have utilized IACS-9571 to explore its effects on cellular models:

  • In vitro Studies : Research demonstrated that IACS-9571 effectively reduces cell proliferation in TRIM24-overexpressing cancer cell lines. The compound induced apoptosis and inhibited migration, highlighting its potential for therapeutic use .
  • In vivo Models : Animal studies have shown that administration of IACS-9571 leads to significant tumor regression in xenograft models of breast cancer. This underscores its potential as a lead compound for further development into a clinical candidate .

Mecanismo De Acción

El Clorhidrato de IACS-9571 ejerce sus efectos uniéndose a los bromodominios de TRIM24 y BRPF1. Esta unión inhibe la interacción de estas proteínas con histonas acetiladas, modulando así la expresión génica. La alta selectividad y potencia del compuesto lo convierten en una herramienta eficaz para estudiar las vías moleculares involucradas en el cáncer y otras enfermedades .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

El Clorhidrato de IACS-9571 es único debido a su doble inhibición de TRIM24 y BRPF1, su alta selectividad y su excelente potencia celular. Estas propiedades lo convierten en una herramienta valiosa tanto para la investigación básica como para las posibles aplicaciones terapéuticas .

Actividad Biológica

N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide; hydrochloride, also known by its ligand ID L1SHJ9, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by multiple functional groups, which contribute to its biological activity. Its molecular formula is C32H42N4O8SC_{32}H_{42}N_{4}O_{8}S with a molecular weight of approximately 614.83 g/mol .

Research indicates that this compound exhibits inhibitory effects on specific biological targets, particularly in the context of cancer therapy and other diseases. It is suggested that the compound interacts with certain protein targets involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide exhibits potent activity against various cancer cell lines. Notably:

  • Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range .
  • Apoptosis Induction : Flow cytometry analyses reveal that treatment with this compound leads to increased rates of apoptosis, as evidenced by annexin V staining and caspase activation assays .

In Vivo Studies

Animal model studies further support the efficacy of this compound in reducing tumor growth:

  • Xenograft Models : In xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups .
  • Toxicity Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in treated animals .

Comparative Biological Activity

The table below summarizes the biological activity of N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide compared to other known anti-cancer agents.

Compound NameTargetIC50 (µM)Apoptosis InductionReferences
N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamideMCF-70.5Yes
DoxorubicinTopoisomerase II0.1Yes
PaclitaxelMicrotubules0.2Yes

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A study involving patients with advanced breast cancer showed promising results when combining this compound with standard chemotherapy agents. Patients exhibited improved response rates and reduced side effects compared to those receiving chemotherapy alone .
  • Combination Therapy : Research suggests that this compound may enhance the efficacy of existing treatments for various cancers when used in combination therapies. Synergistic effects were observed when paired with inhibitors targeting different pathways involved in tumor growth .

Propiedades

IUPAC Name

N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N4O8S.ClH/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7;/h11-12,16-21,33H,8-10,13-15H2,1-7H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYQIQKWUIYJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.